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Compound of Interest

Compound Name: Methyl 9-decenoate

Cat. No.: B1586211 Get Quote

A Comparative Guide to Kinetic Models for
Methyl 9-decenoate Combustion
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of kinetic models for the combustion of Methyl 9-
decenoate, a key surrogate for unsaturated methyl esters found in biodiesel. The performance

of these models is evaluated against experimental data from various sources, offering a

comprehensive overview for researchers in the field of combustion chemistry and engine

modeling.

Data Presentation: Model Performance Comparison
The following tables summarize the performance of various kinetic models against

experimental data for Methyl 9-decenoate and its close surrogate, methyl decanoate. The

data is categorized by the experimental setup used for validation.

Table 1: Ignition Delay Time Comparison for Methyl Decanoate/Air Mixtures
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Experimental
Conditions

Kinetic Model
Predicted
Ignition Delay
Time (μs)

Experimental
Ignition Delay
Time (μs)

Reference

T = 653-1336 K,

P ≈ 15-16 atm, φ

= 0.5, 1.0, 1.5

Herbinet et al.
Remarkable

agreement

Matches

experiment
[1]

T = 1125-1350

K, P = 7 atm, φ =

0.09-0.17

Not specified - - [1]

T = 650-1350 K,

P = 16 & 21 bar,

φ = 0.5, 1.0, 1.5

Combined Model
Reproduces NTC

behavior

Matches

experiment
[1]

T = 1000-1500

K, P = 6.3-7.3

atm, φ = 0.3-1.7

Westbrook et al.

Underpredicts by

~50% (for methyl

oleate)

- [2][3]

Table 2: Species Mole Fraction Comparison in a Jet-Stirred Reactor (JSR) for Methyl Ester

Combustion
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Experimental
Conditions

Kinetic Model
Key Species
Prediction

Experimental
Observation

Reference

T = 800-1400 K,

P = 1-10 atm

(Rapeseed Oil

Methyl Ester)

n-hexadecane

mechanism

Satisfactory

agreement
- [4]

T = 900-1800 K,

P = 101 & 1013

kPa, φ = 0.25-

2.0 (Methyl

Decanoate)

Skeletal

Mechanism (648

species)

Well predicts

species profiles
- [5]

Not specified

(Methyl

Decanoate)

Herbinet et al.

(detailed)

Reproduces

early CO2

formation

Early CO2

formation

observed

[6]

Not specified

(Methyl Esters)

Improved

Skeletal

Mechanism

Good

improvement for

early CO2

prediction

Early CO2

formation is

characteristic

[7]

Table 3: Laminar Flame Speed Comparison for Methyl Decanoate/Air Mixtures

Experimental
Conditions

Kinetic Model
Predicted
Laminar Flame
Speed (cm/s)

Experimental
Laminar Flame
Speed (cm/s)

Reference

P = 2, 4, 6 atm, T

= 473 K, varying

φ

Not specified -
Peaks around φ

= 1.1
[8][9]

Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for interpreting the validation

data.
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Shock Tube: Shock tubes are used to study ignition delay times at high temperatures and

pressures. A mixture of fuel and air is rapidly heated and compressed by a reflected shock

wave. The ignition delay time is typically measured by monitoring the emission from excited

hydroxyl radicals (OH*) or pressure changes. For instance, studies on methyl decanoate have

been conducted at pressures around 15-16 atm and temperatures ranging from 653 to 1336 K

for various equivalence ratios.[1][10]

Jet-Stirred Reactor (JSR): A JSR is an experimental setup used to study the oxidation of fuels

at low to intermediate temperatures under well-mixed conditions. The fuel and oxidizer are

continuously fed into a reactor, and the products are sampled and analyzed, often using gas

chromatography. This allows for the determination of species concentration profiles as a

function of temperature. Experiments on rapeseed oil methyl esters, a real biodiesel, have

been performed in a JSR at pressures of 1-10 atm and temperatures from 800-1400 K to

validate kinetic models.[4][11]

Opposed-Flow Diffusion Flame: This setup is used to study the structure of flames and validate

kinetic models by measuring species profiles within the flame. A fuel stream and an oxidizer

stream flow towards each other, creating a stationary flame front. Species concentrations and

temperature profiles are measured through techniques like gas chromatography and laser-

induced fluorescence. New experimental data for methyl decanoate combustion in an opposed-

flow diffusion flame has been used to validate an improved skeletal mechanism.[12][13]

Constant Volume Combustion Chamber: This apparatus is used to measure laminar flame

speeds. A spherical flame is ignited at the center of a constant volume chamber filled with a

premixed fuel-air mixture. The propagation of the flame is recorded using techniques like

schlieren photography to determine the flame speed. Experiments on mixtures of n-dodecane

and methyl decanoate have been conducted at elevated pressures (2, 4, and 6 atm) and a

temperature of 473 K.[8][9]

Visualizations
Diagram 1: Kinetic Model Validation Workflow
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Caption: Workflow for the development and validation of kinetic combustion models.

Diagram 2: High-Level Reaction Pathways for Methyl Ester Combustion
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Caption: Key reaction pathways in the high-temperature combustion of methyl esters.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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